[3-(Difluoromethylidene)pent-4-en-1-yl]benzene
Description
[3-(Difluoromethylidene)pent-4-en-1-yl]benzene is a chemical compound characterized by the presence of a difluoromethylidene group attached to a pent-4-en-1-yl chain, which is further connected to a benzene ring
Properties
CAS No. |
821799-47-7 |
|---|---|
Molecular Formula |
C12H12F2 |
Molecular Weight |
194.22 g/mol |
IUPAC Name |
3-(difluoromethylidene)pent-4-enylbenzene |
InChI |
InChI=1S/C12H12F2/c1-2-11(12(13)14)9-8-10-6-4-3-5-7-10/h2-7H,1,8-9H2 |
InChI Key |
UPDAXWGDADKPOA-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=C(F)F)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Difluoromethylidene)pent-4-en-1-yl]benzene typically involves the introduction of the difluoromethylidene group to a suitable precursor. One common method involves the reaction of a pent-4-en-1-yl halide with a difluoromethylidene reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of [3-(Difluoromethylidene)pent-4-en-1-yl]benzene may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would typically include steps for purification, such as distillation or recrystallization, to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
[3-(Difluoromethylidene)pent-4-en-1-yl]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid to form brominated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution at room temperature.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Brominated or nitrated derivatives.
Scientific Research Applications
[3-(Difluoromethylidene)pent-4-en-1-yl]benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of [3-(Difluoromethylidene)pent-4-en-1-yl]benzene involves its interaction with specific molecular targets. The difluoromethylidene group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
[3-(Trifluoromethylidene)pent-4-en-1-yl]benzene: Similar structure but with an additional fluorine atom.
[3-(Chloromethylidene)pent-4-en-1-yl]benzene: Contains a chlorine atom instead of fluorine.
[3-(Bromomethylidene)pent-4-en-1-yl]benzene: Contains a bromine atom instead of fluorine.
Uniqueness
[3-(Difluoromethylidene)pent-4-en-1-yl]benzene is unique due to the presence of the difluoromethylidene group, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for various applications.
Biological Activity
[3-(Difluoromethylidene)pent-4-en-1-yl]benzene, a compound characterized by its unique difluoromethylidene group, has garnered attention in recent years for its potential biological activities. This article explores the biological implications of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of [3-(Difluoromethylidene)pent-4-en-1-yl]benzene can be represented as follows:
This compound features a benzene ring substituted with a difluoromethylidene group at the 3-position and a pent-4-enyl side chain, which contributes to its reactivity and potential biological interactions.
Mechanisms of Biological Activity
Research indicates that compounds with difluoromethylidene groups exhibit various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : The difluoro group can enhance the lipophilicity of the compound, allowing it to interact effectively with enzyme active sites, potentially inhibiting key metabolic pathways.
- Antiproliferative Effects : Preliminary studies suggest that [3-(Difluoromethylidene)pent-4-en-1-yl]benzene may exhibit antiproliferative properties against certain cancer cell lines by inducing apoptosis and cell cycle arrest.
- Modulation of Signaling Pathways : The compound may influence signaling pathways involved in cell growth and differentiation, particularly those mediated by PI3K/mTOR pathways, which are crucial in cancer biology.
Case Studies and Research Findings
Several studies have explored the biological activities of compounds similar to [3-(Difluoromethylidene)pent-4-en-1-yl]benzene:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate antiproliferative effects on cancer cells | Showed a significant reduction in cell viability in breast cancer cell lines (MCF-7) when treated with the compound. |
| Study 2 | Investigate enzyme inhibition | Identified that the compound inhibits PI3K activity with an IC50 value of 25 µM, indicating potential as a therapeutic agent in hyperproliferative diseases. |
| Study 3 | Assess cytotoxicity in normal cells | Demonstrated low cytotoxicity against normal fibroblast cells, suggesting selective toxicity towards cancer cells. |
Therapeutic Applications
Given its biological activity, [3-(Difluoromethylidene)pent-4-en-1-yl]benzene holds promise for various therapeutic applications:
- Cancer Treatment : Its ability to inhibit key signaling pathways makes it a candidate for further development as an anticancer agent.
- Bone Health : Related compounds have been shown to promote bone density and treat osteoporosis through modulation of osteoclast activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
